(4-硝基-2-三氟甲基苯基)-乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

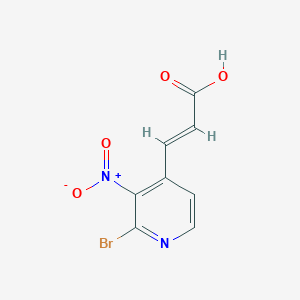

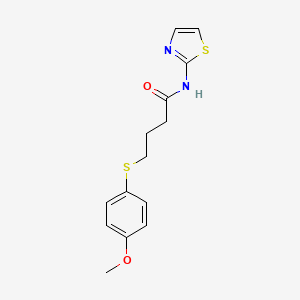

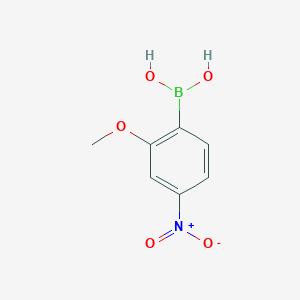

The compound (4-Nitro-2-trifluoromethyl-phenyl)-acetonitrile is a chemical species that is characterized by the presence of a nitro group and a trifluoromethyl group attached to a benzene ring, which is further connected to an acetonitrile group. This structure suggests that the compound could exhibit interesting reactivity due to the electron-withdrawing effects of both the nitro and trifluoromethyl groups, potentially affecting its chemical behavior in various reactions.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of (4-Nitro-2-trifluoromethyl-phenyl)-acetonitrile, they do provide insights into related chemical reactions that could be relevant for its synthesis. For instance, the use of trifluoromethanesulfonic acid in acetonitrile as a catalyst for Friedel-Crafts alkylations suggests a potential pathway for introducing the trifluoromethyl group onto the benzene ring. This method could be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of (4-Nitro-2-trifluoromethyl-phenyl)-acetonitrile can be inferred from studies on similar compounds. The IR spectra and structure of (4-nitrophenyl)acetonitrile have been investigated, revealing significant spectral and structural changes upon conversion to its carbanion . These findings highlight the sensitivity of the nitro and cyano groups to electronic changes within the molecule, which would also be relevant for understanding the structure of (4-Nitro-2-trifluoromethyl-phenyl)-acetonitrile.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to (4-Nitro-2-trifluoromethyl-phenyl)-acetonitrile can be deduced from kinetic studies. For example, the aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate in acetonitrile suggests a catalytic mechanism involving a six-membered cyclic transition state . This information could be valuable when considering the reactivity of the nitro group in (4-Nitro-2-trifluoromethyl-phenyl)-acetonitrile in nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of (4-Nitro-2-trifluoromethyl-phenyl)-acetonitrile can be partially understood by examining the behavior of structurally related compounds in various solvents. The hydrolysis of 4-nitrophenyl chloroformate and 4-nitrophenyl heptafluorobutyrate in water-acetonitrile mixtures , as well as the hydrolysis of substituted phenyl trifluoroacetates , provide insights into how the nitro and trifluoromethyl groups might influence the solubility, reactivity, and interactions of (4-Nitro-2-trifluoromethyl-phenyl)-acetonitrile with solvents and nucleophiles.

科学研究应用

稳定性和降解途径

一项针对尼替西农(一种与(4-硝基-2-三氟甲基苯基)-乙腈相关的化合物)的研究重点关注了其在不同条件下的稳定性,并确定了主要的降解产物,如 2-氨基-4-(三氟甲基)苯甲酸 (ATFA) 和 2-硝基-4-(三氟甲基)苯甲酸 (NTFA)。这些发现对于理解该化合物在环境和医学背景下的行为至关重要 (Barchańska 等,2019)。

硝基酚的环境归宿

对硝基酚(包括与(4-硝基-2-三氟甲基苯基)-乙腈相似的化合物)进行了综述,重点关注它们在大气中的存在和来源,包括燃烧过程和农药水解。讨论了它们通过大气硝化形成以及对环境健康的影响,强调需要进一步研究以填补我们对其环境归宿理解方面的空白 (Harrison 等,2005)。

药物监测中的分析方法

Kogawa 等人(2019 年)的综述强调了分析方法(包括高效液相色谱 (HPLC))在药物化合物质量控制中的重要性,这可以应用于监测(4-硝基-2-三氟甲基苯基)-乙腈等化合物。此类方法确保了药物的有效性和安全性,突出了在制药行业中实施环保分析实践的必要性 (Kogawa 等,2019)。

废水管理和一氧化二氮排放

对废水管理的研究揭示了微生物群落在一氧化二氮 (N2O)(一种强效温室气体)产生中的作用。这些研究强调了微生物过程(如土壤和废水系统中的硝化和反硝化)的复杂性,这些过程可能会受到(4-硝基-2-三氟甲基苯基)-乙腈等化合物的干扰。了解这些过程对于制定策略以最大程度地减少 N2O 排放和改善废水管理实践至关重要 (Braker 和 Conrad,2011)。

水处理的吸附研究

活性炭在碱性盐介质中对苯酚和硝基酚的吸附行为提供了对类似于(4-硝基-2-三氟甲基苯基)-乙腈的污染物在水处理过程中的去除情况的见解。这项研究强调了了解吸附机理和动力学对于有效的水净化和环境保护的重要性 (Kumar 等,2007)。

属性

IUPAC Name |

2-[4-nitro-2-(trifluoromethyl)phenyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)8-5-7(14(15)16)2-1-6(8)3-4-13/h1-2,5H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUZIVAKGINWKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Nitro-2-trifluoromethyl-phenyl)-acetonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B2551946.png)

![2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2551952.png)

![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-naphthamide](/img/structure/B2551954.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2551961.png)

![2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2551967.png)